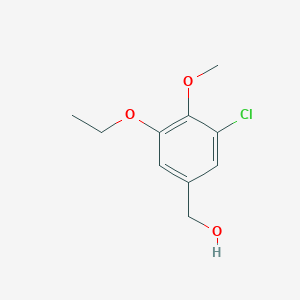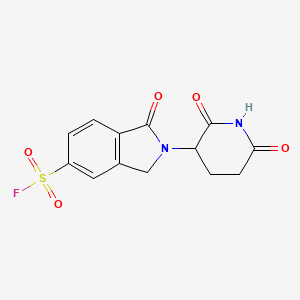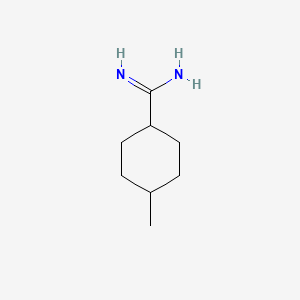
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanol is an organic compound that belongs to the class of phenylmethanols It is characterized by the presence of a chloro, ethoxy, and methoxy group attached to a phenyl ring, along with a methanol group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-5-ethoxy-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. This could include catalytic hydrogenation of the corresponding benzaldehyde using a palladium catalyst under controlled pressure and temperature conditions. The choice of solvent and reaction parameters would be optimized to maximize yield and purity.
化学反応の分析
Types of Reactions: (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can lead to the formation of the corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-Chloro-5-ethoxy-4-methoxybenzaldehyde or 3-chloro-5-ethoxy-4-methoxybenzoic acid.
Reduction: 3-Chloro-5-ethoxy-4-methoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
作用機序
The mechanism of action of (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol involves its interaction with specific molecular targets. The presence of the chloro, ethoxy, and methoxy groups allows it to engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific application.
類似化合物との比較
- (3-Chloro-4-methoxyphenyl)methanol
- (3-Chloro-5-ethoxyphenyl)methanol
- (4-Methoxyphenyl)methanol
Comparison: (3-Chloro-5-ethoxy-4-methoxyphenyl)methanol is unique due to the combination of its functional groups. The presence of both ethoxy and methoxy groups on the phenyl ring, along with the chloro substituent, imparts distinct chemical properties that differentiate it from similar compounds. These properties include variations in reactivity, solubility, and potential biological activity, making it a compound of interest for further study and application.
特性
分子式 |
C10H13ClO3 |
|---|---|
分子量 |
216.66 g/mol |
IUPAC名 |
(3-chloro-5-ethoxy-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C10H13ClO3/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5,12H,3,6H2,1-2H3 |
InChIキー |
PMWWLNNPCXKKHQ-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)CO)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(Methylamino)methyl]phenoxy}ethan-1-olhydrochloride](/img/structure/B13596121.png)
![(2S)-2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B13596123.png)



![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-ol](/img/structure/B13596132.png)



![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)
![4-[(1S)-1-aminoethyl]-3-chlorophenol](/img/structure/B13596171.png)


